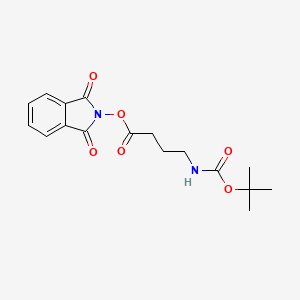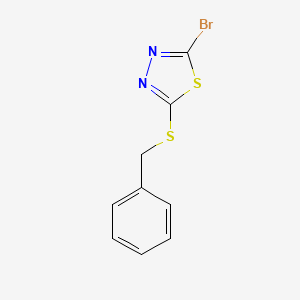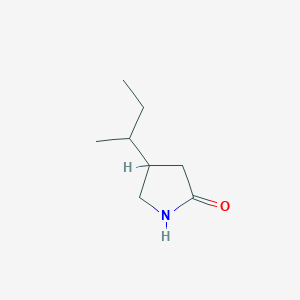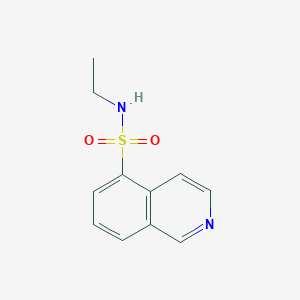
N-ethylisoquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylisoquinoline-5-sulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features an isoquinoline ring system, which is a fusion of a benzene ring and a pyridine nucleus, with an ethyl group and a sulfonamide group attached. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylisoquinoline-5-sulfonamide typically involves the reaction of isoquinoline with ethylamine and a sulfonyl chloride derivative. One common method is the direct sulfonylation of isoquinoline using ethylamine and sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry principles can be applied by using environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethylisoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or other reduced derivatives.
Substitution: New sulfonamide derivatives with different nucleophiles.
Scientific Research Applications
N-ethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Acts as an inhibitor in various biochemical assays, helping to study enzyme functions and metabolic pathways.
Medicine: Investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit certain enzymes in pathogenic microorganisms.
Industry: Utilized in the production of dyes, pigments, and polymers, where its unique chemical properties enhance the performance of the final products.
Mechanism of Action
The mechanism of action of N-ethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or reduced virulence. Additionally, the isoquinoline ring system can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-ethylisoquinoline-5-sulfonamide can be compared with other sulfonamide derivatives, such as:
N-methylisoquinoline-5-sulfonamide: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
N-propylisoquinoline-5-sulfonamide: Contains a propyl group, which can affect its solubility and reactivity compared to the ethyl derivative.
N-ethylquinoline-5-sulfonamide: Lacks the isoquinoline ring system, resulting in different pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84468-21-3 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
N-ethylisoquinoline-5-sulfonamide |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8,13H,2H2,1H3 |
InChI Key |
UKOZTCIVINWTBE-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)

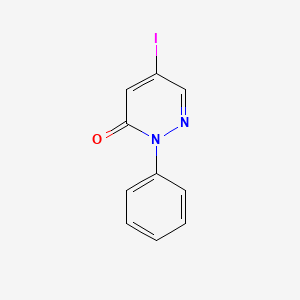
![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane](/img/structure/B13584491.png)
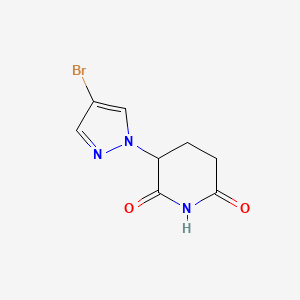
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)

